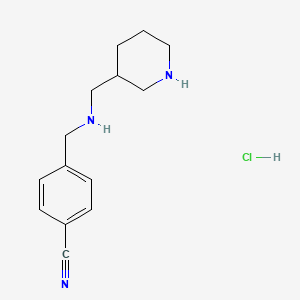![molecular formula C13H25N3O3 B2402631 (S)-tert-Butyl 3-[(diméthylcarbamoyl)amino]pipéridine-1-carboxylate CAS No. 1338222-35-7](/img/structure/B2402631.png)
(S)-tert-Butyl 3-[(diméthylcarbamoyl)amino]pipéridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butyl group, a dimethylcarbamoyl group, and an amino group attached to the piperidine ring.
Applications De Recherche Scientifique
(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate: has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Industry: It is used in the production of various chemical products and intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting material, such as (S)-piperidine-3-carboxylic acid.
Activation: The carboxylic acid group is activated using reagents like thionyl chloride to form the corresponding acid chloride.
Coupling Reaction: The activated acid chloride is then coupled with tert-butyl carbamate (Boc2O) in the presence of a base such as triethylamine.
Amination: The resulting intermediate undergoes amination with dimethylcarbamoyl chloride to introduce the dimethylcarbamoyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Flow reactors can provide better control over reaction conditions, leading to higher yields and purity.
Analyse Des Réactions Chimiques
(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide.
Reduction: Reduction reactions can be performed to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used, often in the presence of a base.
Major Products Formed:
N-oxide: Resulting from oxidation reactions.
Alcohol: Resulting from reduction reactions.
Substituted Piperidines: Resulting from nucleophilic substitution reactions.
Mécanisme D'action
The mechanism by which (S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate: can be compared with other similar compounds, such as:
tert-Butyl (S)-3-(aminomethyl)piperidine-1-carboxylate: Lacks the dimethylcarbamoyl group.
tert-Butyl (R)-3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate: Enantiomer of the compound.
tert-Butyl (S)-3-[(methylcarbamoyl)amino]piperidine-1-carboxylate: Similar structure but with a methylcarbamoyl group instead of dimethylcarbamoyl.
The uniqueness of (S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate lies in its specific stereochemistry and functional groups, which can influence its reactivity and biological activity.
Propriétés
IUPAC Name |
tert-butyl (3S)-3-(dimethylcarbamoylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-8-6-7-10(9-16)14-11(17)15(4)5/h10H,6-9H2,1-5H3,(H,14,17)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLKBLCLBWOEDL-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2402549.png)
![3-(2-Chloro-6-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2402551.png)

![4-((1H-imidazol-1-yl)methyl)-N-([2,4'-bipyridin]-4-ylmethyl)benzamide](/img/structure/B2402553.png)


![N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2402556.png)
![4-(diethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2402557.png)
![2-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide](/img/structure/B2402558.png)


![1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2402568.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2402570.png)

